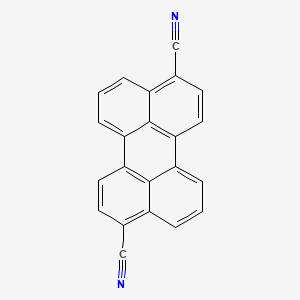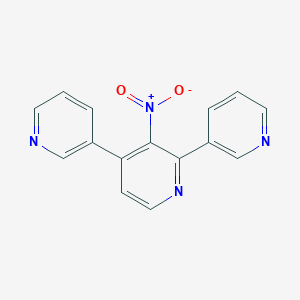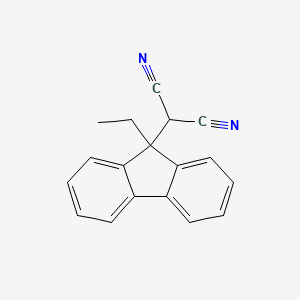![molecular formula C8H4N2O4S2 B13143902 [2,2'-Bithiazole]-4,4'-dicarboxylicacid](/img/structure/B13143902.png)
[2,2'-Bithiazole]-4,4'-dicarboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2,2’-Bithiazole]-4,4’-dicarboxylic acid is an organic compound featuring a bithiazole core with carboxylic acid groups at the 4 and 4’ positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2,2’-Bithiazole]-4,4’-dicarboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiazole with a suitable carboxylating agent, followed by oxidative cyclization to form the bithiazole core. The carboxylic acid groups are then introduced through further functionalization steps.
Industrial Production Methods
Industrial production of [2,2’-Bithiazole]-4,4’-dicarboxylic acid may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
[2,2’-Bithiazole]-4,4’-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The bithiazole core can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the bithiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, aldehydes
Substitution: Functionalized bithiazole derivatives
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [2,2’-Bithiazole]-4,4’-dicarboxylic acid is used as a ligand in coordination chemistry to form metal-organic frameworks (MOFs) with unique properties for gas storage and separation .
Biology
In biological research, this compound is explored for its potential as a building block in the synthesis of bioactive molecules and pharmaceuticals.
Medicine
In medicine, derivatives of [2,2’-Bithiazole]-4,4’-dicarboxylic acid are investigated for their antimicrobial and anticancer properties.
Industry
In industry, this compound is utilized in the development of advanced materials, such as conductive polymers and catalysts for chemical reactions .
Mecanismo De Acción
The mechanism of action of [2,2’-Bithiazole]-4,4’-dicarboxylic acid involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with molecular targets, such as enzymes or receptors, modulating their activity. The bithiazole core provides a rigid and planar structure, facilitating π-π interactions and hydrogen bonding with target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- [2,2’-Bipyridine]-4,4’-dicarboxylic acid
- [2,2’-Bithiazole]-5,5’-dicarboxylic acid
- [2,2’-Bipyrimidine]-4,4’-dicarboxylic acid
Uniqueness
Compared to similar compounds, [2,2’-Bithiazole]-4,4’-dicarboxylic acid exhibits unique properties due to the presence of sulfur atoms in the bithiazole ring. These sulfur atoms enhance the compound’s ability to coordinate with metal ions and participate in redox reactions, making it a versatile ligand in coordination chemistry and catalysis .
Propiedades
Fórmula molecular |
C8H4N2O4S2 |
|---|---|
Peso molecular |
256.3 g/mol |
Nombre IUPAC |
2-(4-carboxy-1,3-thiazol-2-yl)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C8H4N2O4S2/c11-7(12)3-1-15-5(9-3)6-10-4(2-16-6)8(13)14/h1-2H,(H,11,12)(H,13,14) |
Clave InChI |
JTTQHPVTROJLGN-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=C(S1)C2=NC(=CS2)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



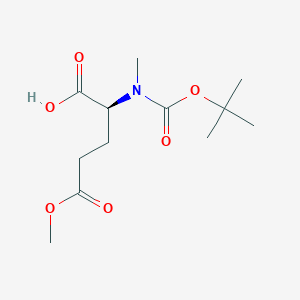

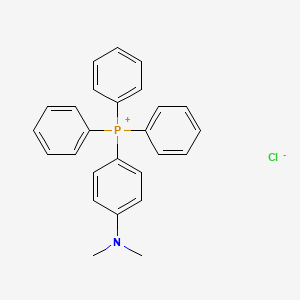
![Thieno[3,2-b]thiophen-3-ylmethanol](/img/structure/B13143858.png)
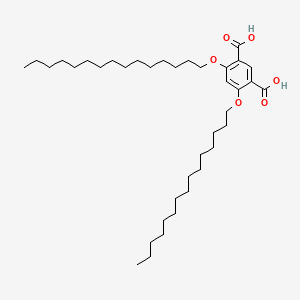

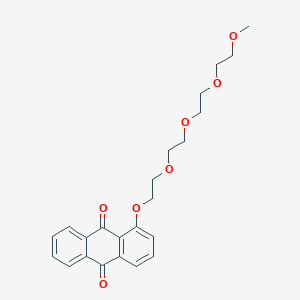
![[(Z)-1-(dimethylamino)hex-1-en-2-yl]-propan-2-ylazanide;manganese(2+)](/img/structure/B13143882.png)
